5-Fluoro-2-(1H-pyrrol-1-yl)aniline
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Overview
Description
5-Fluoro-2-(1H-pyrrol-1-yl)aniline is an organic compound with the molecular formula C10H9FN2. It is a derivative of aniline, where the aniline ring is substituted with a fluorine atom at the 5-position and a pyrrole ring at the 2-position.
Mechanism of Action
Mode of Action
It has been suggested that the compound may participate in reactions involving c–c bond cleavage and new c–c and c–n bond formation . This suggests that the compound may interact with its targets through a radical mechanism, but further studies are required to confirm this hypothesis and elucidate the exact mode of action.
Biochemical Pathways
It is possible that the compound may influence various biochemical pathways due to its potential radical mechanism of action
Result of Action
Given the potential radical mechanism of action, it is possible that the compound may induce significant changes at the molecular and cellular levels
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-2-(1H-pyrrol-1-yl)aniline typically involves the reaction of 5-fluoro-2-nitroaniline with pyrrole under specific conditionsCommon reagents used in this synthesis include reducing agents like iron powder or tin chloride for the reduction step, and catalysts such as palladium on carbon for the coupling reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve similar steps as the laboratory synthesis, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(1H-pyrrol-1-yl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can further modify the pyrrole ring or the aniline moiety.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, particularly at positions ortho and para to the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of quinones, while substitution reactions can yield various halogenated or nitrated derivatives .
Scientific Research Applications
5-Fluoro-2-(1H-pyrrol-1-yl)aniline has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of dyes, pigments, and other specialty chemicals
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(1H-pyrrol-1-yl)aniline: Similar structure but with different substitution pattern.
5-Fluoro-2-(1H-indol-1-yl)aniline: Contains an indole ring instead of a pyrrole ring.
5-Fluoro-2-(1H-imidazol-1-yl)aniline: Contains an imidazole ring instead of a pyrrole ring.
Uniqueness
5-Fluoro-2-(1H-pyrrol-1-yl)aniline is unique due to the specific positioning of the fluorine atom and the pyrrole ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it valuable for research and industrial applications .
Properties
IUPAC Name |
5-fluoro-2-pyrrol-1-ylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2/c11-8-3-4-10(9(12)7-8)13-5-1-2-6-13/h1-7H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGKNORHSABZYSG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=C(C=C(C=C2)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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